The Physical Characteristics and Thermodynamic Stability of CAS 26546-87-2 (1-Hydroxypiperidin-2-one): A Comprehensive Technical Guide
The Physical Characteristics and Thermodynamic Stability of CAS 26546-87-2 (1-Hydroxypiperidin-2-one): A Comprehensive Technical Guide
Executive Summary
In the fields of radiopharmacy, actinide sequestration, and siderophore biomimicry, the design of chelating agents hinges on maximizing the thermodynamic stability of the resulting metal-ligand complexes. CAS 26546-87-2 , chemically known as 1-hydroxypiperidin-2-one (PIPOH) , represents a critical structural motif in modern chelation chemistry. As a cyclic hydroxamic acid, PIPOH circumvents the thermodynamic limitations inherent to traditional linear hydroxamates.
This whitepaper, designed for drug development professionals and coordination chemists, dissects the physical characteristics, the thermodynamic principles of the "preorganization effect," and the self-validating experimental protocols required to quantify the stability of PIPOH-metal complexes.
Physical and Chemical Characteristics
CAS 26546-87-2 is a six-membered cyclic hydroxamic acid. Unlike open-chain analogs (e.g., acetohydroxamic acid), the piperidin-2-one ring imposes a strict geometric constraint on the molecule. This structural rigidity is the fundamental driver of its unique physical and thermodynamic profile[1].
Table 1: Core Physical Properties of CAS 26546-87-2
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₅H₉NO₂ | Core building block for multidentate chelators (e.g., DFOcyclo*). |
| Molecular Weight | 115.13 g/mol | Low steric bulk allows for high-density functionalization without compromising target affinity. |
| XLogP3 | -0.6 | Hydrophilic nature ensures excellent aqueous solubility, critical for physiological and environmental applications. |
| Topological Polar Surface Area | 49.3 Ų | Provides sufficient polarity for hard metal coordination while minimizing non-specific off-target binding. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates strong bidentate coordination via the deprotonated hydroxyl oxygen and the carbonyl oxygen. |
Thermodynamic Stability: The Preorganization Effect
To understand why PIPOH forms exceptionally stable complexes with hard metal ions like Zirconium (Zr⁴⁺) and Uranyl (UO₂²⁺), we must examine the thermodynamics of complexation.
Linear hydroxamic acids exist in a dynamic equilibrium between the E (trans) and Z (cis) conformations. However, bidentate metal coordination strictly requires the Z conformation so that both oxygen atoms can simultaneously donate electron density to the metal center. When a linear hydroxamate binds a metal, it must undergo an E → Z isomerization. This conformational shift incurs a significant entropic and enthalpic energy penalty, which subtracts from the overall Gibbs free energy (ΔG) of complexation, thereby lowering the stability constant (log β)[2].
Conversely, the piperidin-2-one ring of PIPOH sterically locks the hydroxamate group into the Z conformation. This preorganization effect eliminates the isomerization energy penalty. When PIPOH binds a metal ion, the full thermodynamic driving force of the oxygen-metal bond formation is realized, resulting in highly stable chelate complexes[2][3].
Conformational preorganization of PIPOH enhances thermodynamic stability by eliminating the E/Z penalty.
Applications in Drug Development
This thermodynamic superiority is actively leveraged in radiopharmacy. For instance, in ⁸⁹Zr-immunoPET imaging, the standard chelator deferoxamine (DFO) suffers from in vivo demetalation because its linear hydroxamate arms are thermodynamically susceptible to dissociation. By integrating the PIPOH motif into the chelator backbone to create DFOcyclo *, researchers have achieved unprecedented in vivo stability, preventing the hazardous accumulation of free ⁸⁹Zr in bone tissue[2]. Furthermore, Density Functional Theory (DFT) calculations and experimental speciation studies confirm that PIPOH derivatives exhibit superior log β values for Uranyl (UO₂²⁺) sequestration compared to traditional ligands[4].
Experimental Protocol: Thermodynamic Speciation Profiling
To empirically validate the thermodynamic stability of PIPOH-metal complexes, a rigorous, self-validating multi-technique approach is required. Relying solely on potentiometry can lead to mathematical artifacts in speciation models. By coupling potentiometry with UV-Vis spectrophotometry, we cross-validate macroscopic protonation constants with microscopic speciation data[3].
Step-by-Step Methodology
Phase 1: System Preparation and Calibration
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Ionic Strength Standardization: Prepare all ligand (PIPOH) and metal (e.g., UO₂(NO₃)₂) solutions in a 0.1 M KNO₃ background matrix at 298.2 K.
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Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the species remain constant. This allows the use of molar concentrations in place of activities for the calculation of equilibrium constants (log β).
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Electrode Calibration: Calibrate the glass electrode via a strong acid-strong base titration (e.g., HNO₃ vs. KOH) to determine the standard electrode potential (E°) and the ionic product of water (pKw) under the specific matrix conditions.
Phase 2: Potentiometric Titration 3. Ligand pKa Determination: Titrate a 1.0 mM solution of PIPOH from pH 2.0 to 11.0 using CO₂-free 0.1 M KOH. Record the electromotive force (EMF) after stabilization at each injection. 4. Complexation Titration: Introduce the target metal ion at varying Ligand-to-Metal ratios (e.g., 2:1, 3:1, 4:1) and repeat the titration.
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Causality: Multiple ratios are required to force the formation of different stoichiometric species (e.g., ML, ML₂, ML₃), ensuring the speciation model is mathematically robust.
Phase 3: Spectrophotometric Tracking 5. Aliquot Analysis: Simultaneously extract aliquots at specific pH intervals during the titration and measure their UV-Vis or Raman spectra.
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Causality: Metal-to-ligand charge transfer (MLCT) bands shift depending on the coordination environment. Spectrophotometry provides direct physical evidence of species formation, preventing the misassignment of overlapping equilibria in the potentiometric data.
Phase 4: Data Refinement 6. Hyperquad Modeling: Input the combined EMF and absorbance data into refinement software (e.g., Hyperquad). Fit the data to extract the global stability constants (log β) for all identified species.
Self-validating experimental workflow for determining the thermodynamic stability of PIPOH complexes.
References
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National Center for Biotechnology Information (NCBI). "2-Piperidinone, 1-hydroxy- | C5H9NO2 | CID 9931459" PubChem. Available at:[Link]
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Tsushima, S., et al. "Design and Modulation of Selectivity toward Vanadium(V) and Uranium(VI) Ions: Coordination Properties and Affinity of Hydroxylamino-Triazine Siderophores" Inorganic Chemistry, ACS Publications. Available at:[Link]
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Raavé, R., et al. "Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET" Theranostics, PMC. Available at:[Link]
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Kirby, M. E., et al. "Stability Series for the Complexation of Six Key Siderophore Functional Groups with Uranyl Using Density Functional Theory" The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]
